REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH2:6]([CH:10]([OH:13])[C:11]#[N:12])[CH2:7][CH2:8][CH3:9].C#N>O>[OH:13][CH:10]([CH2:6][CH2:7][CH2:8][CH3:9])[C:11]([NH2:12])=[O:2]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C#N)O
|
Name
|
n-butyl aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
n-butyl aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled so that the liquid temperature
|
Type
|
CUSTOM
|
Details
|
was lower than 30° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
lower than 40° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
ALIQUOT
|
Details
|
A part of the reaction solution was sampled
|
Type
|
CUSTOM
|
Details
|
In result
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)N)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |